molecular formula C13H15FN2O2 B1420864 (E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate CAS No. 1203500-11-1

(E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate

Cat. No.: B1420864
CAS No.: 1203500-11-1
M. Wt: 250.27 g/mol
InChI Key: DCFDZVSTNYXNCD-FNORWQNLSA-N
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Description

(E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate is a synthetic organic compound that features a pyridine ring substituted with a fluorine atom and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, leading to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the fluorine atom or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds such as 2-fluoropyridine and 3-pyrrolidinylpyridine share structural similarities with (E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate.

    Acrylate Derivatives: Methyl acrylate and ethyl acrylate are similar in terms of the acrylate functional group.

Uniqueness

This compound is unique due to the combination of its fluorinated pyridine ring and pyrrolidine moiety, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl (E)-3-(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c1-18-12(17)7-5-10-4-6-11(15-13(10)14)16-8-2-3-9-16/h4-7H,2-3,8-9H2,1H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFDZVSTNYXNCD-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(N=C(C=C1)N2CCCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C(N=C(C=C1)N2CCCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate

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